2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-10-2-4-11(5-3-10)23-14-12(8-19-23)15(25)22-17(21-14)27-9-13(24)20-16-18-6-7-26-16/h2-8H,9H2,1H3,(H,18,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWHQQRLBVCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
Synthesis of 2-Mercapto-N-(Thiazol-2-yl)Acetamide
The thiazole-containing thiol precursor, 2-mercapto-N-(thiazol-2-yl)acetamide, is prepared through a two-step sequence:
- Acylation : Reaction of thiazol-2-amine with chloroacetyl chloride in dichloromethane yields N-(thiazol-2-yl)chloroacetamide.
- Thiolation : Treatment with thiourea in ethanol under reflux replaces the chloro group with a thiol.
Characterization Data :
- IR : 1653 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch).
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 2H, CH₂), 7.25 (d, 1H, thiazole-H), 7.90 (d, 1H, thiazole-H), 10.40 (s, 1H, NH).
Alternative Pathway: One-Pot Multicomponent Synthesis
A streamlined method involves a one-pot reaction combining 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile, carbon disulfide, and 2-azido-N-(thiazol-2-yl)acetamide. This approach utilizes a Domino reaction mechanism, where in situ generation of the thiol intermediate facilitates simultaneous cyclization and coupling.
Advantages :
Structural Characterization and Analytical Data
The target compound is characterized via spectroscopy and elemental analysis:
Table 1: Spectroscopic Data for 2-((4-Oxo-1-(p-Tolyl)-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)Thio)-N-(Thiazol-2-yl)Acetamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₆O₂S₂ |
| Molecular Weight | 398.5 g/mol |
| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, CH₃), 7.34–8.50 (m, Ar-H), 9.20 (s, 1H, NH) |
| IR (KBr) | 3319 cm⁻¹ (NH), 1653 cm⁻¹ (C=O) |
| MS (m/z) | 398 [M⁺], 265 [M⁺ – C₅H₄N₂S] |
Mechanistic Considerations
The formation of the thioether bond proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient pyrazolopyrimidinone core activates the C6 position for attack by the thiolate ion, generated in situ from 2-mercapto-N-(thiazol-2-yl)acetamide. Steric and electronic effects from the p-tolyl group direct regioselectivity, favoring substitution at C6 over other positions.
Challenges and Mitigation Strategies
- Byproduct Formation : Competing oxidation of the thiol to disulfide is minimized by conducting reactions under inert atmosphere.
- Low Solubility : Use of polar aprotic solvents (e.g., DMF) enhances reactant solubility.
- Isomerization : Acidic conditions may induce Dimroth rearrangement; neutral pH is maintained during coupling.
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction time. Catalytic systems employing potassium carbonate as a base reduce waste generation.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohols.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:
4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(benzo[h]quinazoline-5,1′-cycloalkanes): These compounds have a similar pyrazolo[3,4-d]pyrimidine core but with different substituents, leading to variations in their chemical and biological properties.
Biological Activity
The compound 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole-based intermediates. The process often includes the use of various reagents and solvents under controlled conditions to yield the desired product with high purity. For example, the reaction might be performed in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioamide linkage.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating a promising anti-inflammatory profile .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Pyrazole derivatives have been reported to induce cytotoxicity in various cancer cell lines. For example, one study noted that compounds with similar structures exhibited IC50 values against HCT116 and MCF7 cell lines as low as 1.1 μM and 3.3 μM respectively . The mechanism of action appears to involve cell cycle arrest at the SubG1/G1 phase, suggesting an interference with cellular proliferation pathways.
Case Study 1: COX Inhibition
A study by Chahal et al. focused on the design and development of COX-II inhibitors derived from pyrazole scaffolds. The findings indicated that modifications to the pyrazole ring could enhance selectivity and potency against COX-II compared to traditional NSAIDs like Celecoxib . The compound PYZ16 , structurally similar to our target compound, demonstrated significant anti-inflammatory effects with a selectivity index greater than 10.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation assessing various pyrazole derivatives, researchers found that modifications in substituents significantly impacted cytotoxicity against cancer cell lines such as HepG2 and HCT116. The study reported that certain derivatives achieved IC50 values comparable to established chemotherapeutics . This suggests that the structural features of This compound could be optimized for enhanced anticancer efficacy.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various pyrazole derivatives including our target compound:
| Compound Name | Activity Type | IC50 Value (μM) | Cell Line/Target |
|---|---|---|---|
| PYZ16 | COX-II Inhibition | 0.52 | COX-II |
| Compound 35 | Anticancer | 1.1 | HCT116 |
| Compound 36 | Anticancer | 3.3 | MCF7 |
| Target Compound | Anti-inflammatory | TBD | TBD |
Q & A
Q. What are the key structural features influencing the bioactivity of this compound?
- Methodological Answer: The compound’s bioactivity is driven by its pyrazolo[3,4-d]pyrimidine core, a scaffold known for enzyme inhibition (e.g., kinases) . Critical modifications include:
- The thioether linkage (–S–) at position 6, which enhances stability and modulates electronic properties for target binding .
- The p-tolyl group at position 1, which improves lipophilicity and membrane permeability .
- The thiazol-2-yl acetamide moiety, contributing to hydrogen-bonding interactions with biological targets like ATP-binding pockets .
Structural optimization studies on analogous compounds show that substituents on the phenyl ring (e.g., methoxy, chloro) significantly alter potency and selectivity .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves a multi-step approach:
Core Formation: Condensation of p-tolylhydrazine with thiourea derivatives to form the pyrazolo[3,4-d]pyrimidine core under reflux conditions (e.g., ethanol, 80°C) .
Thioether Formation: Reaction of the 6-chloro intermediate with thioglycolic acid or thioacetamide to introduce the thioether group .
Acetamide Coupling: Acylation with thiazol-2-ylamine using coupling agents like EDC/HOBt in DMF .
Key challenges include controlling regioselectivity during core formation and minimizing oxidation of the thioether group .
Q. How is structural characterization performed for this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and acetamide linkage .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 424.0987) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, critical for understanding binding conformations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer: SAR studies should systematically vary substituents and evaluate biological outcomes:
- Pyrimidine Core Modifications: Replace the 4-oxo group with thione or amine to alter hydrogen-bonding capacity .
- Thiazole Ring Substitutions: Introduce electron-withdrawing groups (e.g., –CF) to enhance target affinity .
- p-Tolyl Group Alternatives: Test halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., pyridinyl) analogs for improved pharmacokinetics .
Example Data Table:
| Substituent (R) | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| p-Tolyl (default) | 12.5 ± 1.2 | 8.3 |
| 4-Fluorophenyl | 9.8 ± 0.9 | 6.1 |
| 3-Methoxyphenyl | 18.4 ± 2.1 | 10.5 |
| Data adapted from analogs in . |
Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?
- Methodological Answer: Discrepancies in inhibition (e.g., varying IC values across studies) may arise from differences in protein conformations or assay conditions. To address this:
Docking Protocols: Use flexible docking (e.g., AutoDock Vina) with multiple crystal structures of the target (e.g., EGFR kinase) to account for binding site plasticity .
MD Simulations: Run 100-ns molecular dynamics simulations to assess stability of the ligand-protein complex and identify key interactions (e.g., π-π stacking with Phe723) .
Experimental Validation: Compare docking predictions with in vitro assays using purified enzyme isoforms (e.g., EGFR T790M vs. wild-type) .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the thiazole ring to reduce non-specific binding .
- Tissue Distribution Studies: Use radiolabeled analogs (e.g., C-acetamide) to quantify accumulation in target vs. non-target tissues .
- Metabolite Profiling: LC-MS/MS analysis of plasma/tissue samples identifies toxic metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data in different cancer cell lines?
- Methodological Answer: Contradictions (e.g., high potency in HL-60 vs. low activity in A549) may reflect:
- Genetic Variability: Screen cell lines for target expression levels (e.g., EGFR, PDGFR) via qPCR or Western blot .
- Assay Conditions: Standardize protocols (e.g., serum-free media, incubation time) to minimize variability .
- Resistance Mechanisms: Test for efflux pump activity (e.g., P-gp inhibition with verapamil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
